CCT245232

Description

BenchChem offers high-quality CCT245232 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCT245232 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H23N3O4 |

|---|---|

Molecular Weight |

453.5 g/mol |

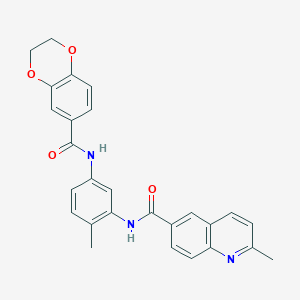

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide |

InChI |

InChI=1S/C27H23N3O4/c1-16-3-8-21(29-26(31)20-7-10-24-25(14-20)34-12-11-33-24)15-23(16)30-27(32)19-6-9-22-18(13-19)5-4-17(2)28-22/h3-10,13-15H,11-12H2,1-2H3,(H,29,31)(H,30,32) |

InChI Key |

RZQWMJAOUJLEAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CCT245232 (NXP800): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT245232, now clinically developed as NXP800, is a first-in-class, orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway. Discovered through a cell-based phenotypic screen by scientists at The Institute of Cancer Research (ICR), this compound represents a novel therapeutic strategy against cancers dependent on the HSF1-mediated stress response, a key component of tumor cell survival and proliferation. This guide provides a detailed technical overview of the mechanism of action of CCT245232, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Introduction: Targeting the HSF1 Pathway in Oncology

Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the cellular response to proteotoxic and other stresses. In normal cells, HSF1 activation is a transient, protective mechanism. However, many cancer cells hijack and chronically activate the HSF1 pathway to support their malignant phenotype. This "non-oncogene addiction" allows tumor cells to cope with the stresses of rapid proliferation, aneuploidy, and harsh microenvironments. HSF1 activation is correlated with poor prognosis in several cancer types, making it an attractive, albeit challenging, therapeutic target. Due to its nature as a "ligandless" transcription factor, direct inhibition of HSF1 has proven difficult. CCT245232 was identified through a phenotypic screen designed to detect inhibitors of the HSF1 transcriptional pathway, leading to the discovery of a compound that acts indirectly to suppress this critical cancer survival mechanism.

Mechanism of Action of CCT245232 (NXP800)

CCT245232 is not a direct inhibitor of HSF1. Instead, it functions as an HSF1 pathway inhibitor through a novel indirect mechanism. The key characteristics of its action are:

-

Phenotypic Discovery: CCT245232 was identified from a high-throughput screen for compounds that could block the induction of the HSF1 target gene, HSP72, in cancer cells.[1]

-

Indirect HSF1 Pathway Inhibition: The compound does not bind directly to HSF1. Its inhibitory effect on the HSF1 pathway is a downstream consequence of its primary mechanism.[2]

-

Activation of the Integrated Stress Response (ISR): Evidence suggests that CCT245232 activates the ISR.[2] This is a cellular signaling network that responds to a variety of stresses and converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Activation of the ISR can lead to a global reduction in protein synthesis and the preferential translation of stress-related mRNAs. The precise link between ISR activation by CCT245232 and the subsequent inhibition of the HSF1 pathway is an area of ongoing investigation.

The proposed mechanism of action is visualized in the signaling pathway diagram below.

References

Unveiling the Target: A Technical Guide to the Validation of CCT245232 in Cancer Cells

For Immediate Release

LONDON – December 8, 2025 – In a significant advancement for oncology research, the small molecule CCT245232 has been identified as a potent modulator of the Heat Shock Factor 1 (HSF1) signaling pathway, a critical mediator of cellular stress responses frequently hijacked by cancer cells to promote survival and proliferation. This technical guide provides an in-depth overview of the target validation of CCT245232, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental validation, and the underlying signaling pathways.

CCT245232 emerged from a phenotypic screen designed to identify inhibitors of HSF1-mediated transcription. While initially characterized as an HSF1 pathway inhibitor, subsequent deep mechanistic studies have revealed that the broader chemical series, including the advanced chemical probe CCT251236, engages Pirin, a highly conserved nuclear protein, as a direct molecular target. This interaction ultimately leads to the modulation of the HSF1 stress response pathway. CCT245232, as the initial hit compound, demonstrated potent inhibition of HSF1-mediated induction of Heat Shock Protein 72 (HSP72) and exhibited broad anti-proliferative effects across a diverse panel of cancer cell lines.

This guide details the key experiments and quantitative data that form the basis of our understanding of CCT245232's activity in cancer cells.

Quantitative Data Summary

The anti-proliferative and pathway-specific activities of CCT245232 have been quantified across various assays and cell lines. The following tables summarize the key efficacy data.

Table 1: HSF1 Pathway Inhibition by CCT245232

| Assay Type | Cell Line | Parameter | Value |

| HSP72 Induction ELISA | U2OS | pIC50 | 8.55 ± 0.09 |

| HSP72 Induction ELISA | U2OS | IC50 (nM) | 2.8 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: Anti-proliferative Activity of CCT245232 in Cancer Cell Lines

| Cancer Type | Number of Cell Lines | Activity Metric | Result |

| Various | 635 | pGI50 > 6 (GI50 < 1000 nM) | 99% of cell lines |

| Various | 635 | pGI50 > 7 (GI50 < 100 nM) | 72% of cell lines |

| Various | 635 | pGI50 > 8 (GI50 < 10 nM) | 2.8% of cell lines |

pGI50 is the negative logarithm of the half-maximal growth inhibitory concentration (GI50).

Signaling Pathway and Mechanism of Action

CCT245232 and its analogues indirectly inhibit the HSF1 stress response pathway. The direct binding target has been identified as Pirin, a nuclear protein implicated in transcriptional regulation. The binding of the compound to Pirin is thought to disrupt downstream signaling that leads to the activation of HSF1. Under cellular stress, HSF1 normally translocates to the nucleus, trimerizes, and binds to Heat Shock Elements (HSEs) in the promoters of target genes, including HSP72, to initiate a pro-survival transcriptional program. By inhibiting this pathway, CCT245232 prevents the expression of these critical survival factors, rendering cancer cells more vulnerable to stress and inducing cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used in the validation of CCT245232.

Target Validation Experimental Workflow

The target validation for the chemical series of CCT245232 involved a multi-step process to identify the direct molecular target and confirm its relevance to the observed cellular phenotype.

1. Cell Viability Assay (MTT/SRB Assay)

-

Objective: To determine the anti-proliferative effect of CCT245232 on cancer cell lines.

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CCT245232 (e.g., from 0.01 nM to 10 µM) for a specified period (e.g., 72-96 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

For SRB assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B (SRB) dye. Wash away unbound dye and solubilize the bound dye with a Tris-based solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

2. HSF1 Pathway Modulation Assay (HSP72 ELISA)

-

Objective: To quantify the inhibition of HSF1-mediated transcription by measuring the levels of the downstream target protein, HSP72.

-

Procedure:

-

Seed U2OS cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of CCT245232 for a specified time (e.g., 1 hour).

-

Induce the heat shock response by treating the cells with an HSP90 inhibitor (e.g., 17-AAG) or by heat shock (e.g., 42°C for 1 hour) to activate the HSF1 pathway.

-

After the induction period, lyse the cells and perform a sandwich ELISA to quantify the levels of HSP72 protein in the cell lysates.

-

Use a standard curve of recombinant HSP72 to determine the concentration of HSP72 in each sample.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of HSP72 induction inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

3. Western Blot Analysis

-

Objective: To qualitatively and semi-quantitatively assess the levels of proteins in the HSF1 signaling pathway.

-

Procedure:

-

Culture and treat cancer cells with CCT245232 at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., HSF1, phospho-HSF1, HSP72, Pirin, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

This technical guide provides a foundational understanding of the target validation of CCT245232 in cancer cells. The potent and broad-spectrum activity of this compound, coupled with a novel mechanism of action targeting the HSF1 pathway via Pirin, underscores its potential as a valuable tool for cancer research and a starting point for the development of new therapeutic agents. Further investigation into the intricate molecular interactions and the full range of cellular effects will continue to illuminate the therapeutic promise of this chemical series.

In-Depth Technical Guide: CCT245232, a Potent Inhibitor of the HSF1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT245232 is a potent and selective small molecule inhibitor of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the cellular stress response. HSF1 is a critical enabler of malignancy, supporting the survival and proliferation of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CCT245232. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

CCT245232 is a novel chemical entity with a complex heterocyclic structure. Its development was aimed at targeting the HSF1 pathway, which is frequently dysregulated in various cancers.

Table 1: Chemical and Physical Properties of CCT245232

| Property | Value |

| Molecular Formula | C₂₂H₂₀FN₅O₃S |

| Molecular Weight | 453.49 g/mol |

| IUPAC Name | 4-(4-Fluorophenyl)-N-(6-(methylsulfonyl)pyridin-3-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)thiazole-5-carboxamide |

| CAS Number | 1693731-14-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties

CCT245232 exerts its biological effects through the potent and selective inhibition of the HSF1-mediated transcriptional program.

Mechanism of Action

CCT245232 is an inhibitor of the HSF1 pathway.[1] Under cellular stress conditions, such as heat shock or proteotoxic stress, HSF1 translocates to the nucleus, trimerizes, and binds to heat shock elements (HSEs) in the promoter regions of its target genes, including heat shock proteins (HSPs). This transcriptional activation is a key survival mechanism for cancer cells. While the precise binding site of CCT245232 on HSF1 or a related pathway component has not been fully elucidated in the public domain, its activity leads to the downstream suppression of HSF1 target gene expression.

Potency and Selectivity

CCT245232 demonstrates potent anti-proliferative activity against various cancer cell lines in the nanomolar range. This indicates its potential as a therapeutic agent for HSF1-dependent malignancies.

Table 2: In Vitro Anti-proliferative Activity of CCT245232

| Cell Line | Cancer Type | GI₅₀ (nM) |

| SK-OV-3 | Ovarian Cancer | 8.3 |

| U2OS | Osteosarcoma | 18 |

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Information regarding the broader selectivity profile of CCT245232 against other kinases and cellular targets is not extensively available in the public literature and would typically be determined through comprehensive screening panels during drug development.

Signaling Pathways

CCT245232 targets the HSF1 signaling pathway, a critical regulator of cellular proteostasis and survival, particularly in cancer cells.

References

The Selectivity Profile of the CHK1 Inhibitor CCT245737 (SRA737): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT245737, also known as SRA737, a potent and orally active inhibitor of Checkpoint Kinase 1 (CHK1). Given the potential for user query error, this guide also includes comparative data for the structurally related CHK1 inhibitor, CCT244747. This document is intended to serve as a comprehensive resource, detailing quantitative selectivity data, experimental methodologies, and the relevant signaling pathways.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair. In many cancers, the G1 checkpoint is abrogated, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by CHK1. Therefore, inhibition of CHK1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. CCT245737 (SRA737) is a clinical development candidate that has demonstrated significant preclinical activity.[1][2]

Quantitative Kinase Selectivity Profile of CCT245737 (SRA737)

CCT245737 is a highly potent inhibitor of human CHK1 with a reported IC50 value of approximately 1.4 nM.[1][3] Its selectivity has been assessed against a broad panel of kinases, demonstrating a favorable profile with significant selectivity for CHK1 over other kinases, including the closely related CHK2 and various cyclin-dependent kinases (CDKs).

An initial screening of CCT245737 at a concentration of 10 µM against a panel of 124 kinases revealed that only 12 kinases, including CHK1, exhibited greater than 80% inhibition.[1][4] Further dose-response experiments determined the IC50 values for these potential off-targets, highlighting the compound's high degree of selectivity.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CHK1 | Assay Type | Reference |

| CHK1 | 1.4 | 1 | EZ Reader II | [1][3] |

| CHK2 | 9,030 | >6,450 | 33P Radiometric | [1][3] |

| CDK1 | 1,260 - 2,440 | >900 | 33P Radiometric | [1][3] |

| ERK8 | 130 | 93 | 33P Radiometric | [1][4] |

| PKD1 | 298 | 213 | 33P Radiometric | [1][4] |

| RSK1 | 362 | 259 | 33P Radiometric | [1][4] |

| RSK2 | 361 | 258 | 33P Radiometric | [1][4] |

Table 1: Biochemical selectivity profile of CCT245737 (SRA737) against its primary target CHK1 and key off-target kinases.

Comparative Selectivity Profile of CCT244747

CCT244747 is another potent and selective CHK1 inhibitor, with a reported IC50 of 8 nM.[5][6] Similar to CCT245737, it exhibits high selectivity against CHK2 and CDK1.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CHK1 | Assay Type | Reference |

| CHK1 | 8 | 1 | Microfluidic Mobility Shift | [6] |

| CHK2 | >10,000 | >1,250 | DELFIA | [5][7] |

| CDK1 | >10,000 | >1,250 | DELFIA | [5][7] |

| FLT3 | 600 | 75 | Not Specified | [5][6] |

Table 2: Biochemical selectivity profile of CCT244747.

Experimental Protocols

The determination of the kinase selectivity profile of CCT245737 and CCT244747 involved a combination of biochemical and cellular assays.

Biochemical Kinase Assays

1. EZ Reader II Assay (for CCT245737 CHK1 IC50): This is a microfluidic-based assay that measures the enzymatic activity of kinases. The principle involves the separation of a fluorescently labeled substrate from its phosphorylated product. The extent of phosphorylation is quantified by measuring the fluorescence of the product. The IC50 value is determined by measuring the inhibition of kinase activity at various concentrations of the inhibitor.

2. 33P Radiometric Assay (for CCT245737 off-target IC50s): This is a traditional and robust method for measuring kinase activity. The assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a kinase substrate. The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate. Unreacted [γ-33P]ATP is washed away, and the radioactivity on the filter is measured to quantify kinase activity.

3. Microfluidic Mobility Shift Assay (for CCT244747 CHK1 IC50): Similar to the EZ Reader II assay, this method separates a fluorescently labeled phosphorylated peptide from the unphosphorylated substrate in a microfluidic device. The change in mobility upon phosphorylation allows for quantification of the kinase activity.[8]

4. DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) (for CCT244747 off-target IC50s): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It typically uses a europium chelate-labeled antibody that recognizes the phosphorylated substrate. Upon binding, the europium chelate is brought into close proximity to an acceptor fluorophore, leading to a FRET signal that is proportional to the kinase activity.

Cellular Assays

1. Mitosis Induction Assay (MIA): This cell-based assay measures the ability of a CHK1 inhibitor to abrogate a G2/M cell cycle checkpoint induced by a DNA damaging agent (e.g., etoposide). Cells are treated with the DNA damaging agent to induce G2 arrest, followed by treatment with the CHK1 inhibitor. The percentage of cells entering mitosis (e.g., by measuring histone H3 phosphorylation) is then quantified to determine the cellular potency of the CHK1 inhibitor.[3]

2. Cellular pS296 CHK1 ELISA: This assay quantifies the autophosphorylation of CHK1 at serine 296, a marker of CHK1 activation. Inhibition of this phosphorylation event in cells treated with a DNA damaging agent provides a direct measure of the target engagement and inhibitory activity of the compound in a cellular context.[1][2]

3. Sulforhodamine B (SRB) Assay: This assay is used to determine the cytotoxic or cytostatic effects of the inhibitor on cell proliferation. It measures the total protein content of cells, which is proportional to the cell number.

CHK1 Signaling Pathway

CCT245737 exerts its effect by inhibiting CHK1 within the DNA damage response pathway. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. By inhibiting CHK1, CCT245737 prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.

Conclusion

CCT245737 (SRA737) is a potent and highly selective inhibitor of CHK1 kinase. The comprehensive selectivity profiling, conducted through a series of robust biochemical and cellular assays, confirms its specificity for CHK1 with minimal off-target effects on a broad range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it is expected to minimize off-target toxicities. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other selective kinase inhibitors.

References

- 1. oncotarget.com [oncotarget.com]

- 2. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]

- 8. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of CCT245232: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of CCT245232, a potent inhibitor of Heat Shock Factor 1 (HSF1).[1] HSF1 is the primary transcriptional regulator of the cellular heat shock response, a critical pathway for cell survival under stress and a key dependency in many cancer types.[1] This guide details the experimental protocols and data interpretation necessary to evaluate the biochemical and cellular activity of CCT245232, establishing its potential as a therapeutic agent for proliferative diseases.[1] Included are methodologies for assessing direct target inhibition, cellular target engagement, and effects on cell viability, supplemented with structured data tables and pathway diagrams.

Introduction: The HSF1 Pathway and CCT245232

Cells respond to environmental and pathological stress by activating a protective mechanism known as the heat shock response (HSR). The master regulator of this response is Heat Shock Factor 1 (HSF1), a transcription factor that, upon activation by stressors like heat, oxidative stress, or proteotoxic insults, induces the expression of numerous genes, most notably those encoding heat shock proteins (HSPs).[1] HSPs function as molecular chaperones, maintaining protein homeostasis and promoting cell survival.

In the context of oncology, the HSF1 pathway is frequently hijacked by cancer cells to cope with the intrinsic stresses of malignant transformation, including aneuploidy, metabolic dysregulation, and rapid proliferation. This reliance makes HSF1 an attractive therapeutic target. CCT245232 has been identified as a potent inhibitor of HSF1, presenting a promising avenue for cancer research.[1] This guide outlines the in vitro assays essential for characterizing its mechanism of action.

HSF1 Signaling Pathway

The diagram below illustrates the canonical HSF1 activation and signaling pathway, which is the target of CCT245232.

Caption: The HSF1 signaling pathway, from stress-induced activation to target gene expression.

Biochemical Characterization: Direct HSF1 Inhibition

To confirm direct target engagement, an in vitro biochemical assay is required to measure the ability of CCT245232 to inhibit HSF1 activity. As HSF1 is a transcription factor, a common approach is to measure its binding to its cognate DNA recognition site, the Heat Shock Element (HSE). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a suitable high-throughput method.

Illustrative Biochemical Potency Data

The following table summarizes representative data that would be generated from a biochemical assay to determine the potency of CCT245232 against purified HSF1 protein.

| Compound | Target | Assay Type | IC50 (nM) [Illustrative] |

| CCT245232 | HSF1 | TR-FRET | 50 |

| Control Cpd | HSF1 | TR-FRET | >10,000 |

Experimental Protocol: HSF1 TR-FRET Assay

This protocol describes a method for measuring the inhibition of HSF1 binding to a DNA Heat Shock Element.

Materials:

-

Purified, activated (trimeric) human HSF1 protein

-

Biotinylated HSE-containing DNA oligonucleotide

-

Europium-labeled anti-tag antibody (e.g., anti-His, if HSF1 is His-tagged)

-

Streptavidin-Allophycocyanin (SA-APC) conjugate

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

CCT245232 and control compounds

-

384-well, low-volume, white assay plates

Workflow Diagram:

Caption: Workflow for the HSF1-HSE Time-Resolved FRET (TR-FRET) biochemical assay.

Procedure:

-

Compound Plating: Prepare serial dilutions of CCT245232 in DMSO, then dilute into assay buffer to a 2X final concentration. Add 5 µL of the 2X compound solution to the wells of a 384-well plate.

-

HSF1-Antibody Complex: Prepare a 2X solution of purified HSF1 protein pre-incubated with the Europium-labeled antibody. Add 5 µL of this complex to each well.

-

Incubation: Cover the plate and incubate at room temperature for 30 minutes.

-

Detection Complex: Prepare a 2X solution of the biotinylated HSE oligonucleotide pre-incubated with the SA-APC conjugate.

-

Initiate Reaction: Add 5 µL of the detection complex to each well to start the binding reaction.

-

Final Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET compatible plate reader.

-

Analysis: Calculate the ratio of acceptor (665 nm) to donor (615 nm) emission. Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Characterization

Cell-based assays are critical to confirm that CCT245232 can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a functional anti-proliferative effect.

Target Engagement: Western Blot Analysis

Inhibition of HSF1 should lead to a dose-dependent decrease in the expression of its downstream target proteins, such as HSP70 and HSP27. This can be quantified using Western blotting.

Workflow Diagram:

Caption: Standard experimental workflow for Western Blot analysis.

Experimental Protocol: Western Blotting for HSP70

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with increasing concentrations of CCT245232 for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2] Scrape the cells and collect the lysate.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer (e.g., anti-HSP70 and anti-β-actin as a loading control).[2]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[2] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the HSP70 signal to the β-actin signal.

Cell Viability Assay

The functional consequence of HSF1 inhibition in cancer cells is typically a reduction in cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing this effect.[4][5] It measures ATP levels, which correlate with the number of metabolically active cells.[4]

Illustrative Cell Viability Data (GI50)

The following table shows representative growth inhibition (GI50) values for CCT245232 across a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) [Illustrative] |

| MCF-7 | Breast | 0.5 |

| HCT116 | Colon | 1.2 |

| A549 | Lung | 2.5 |

| PC-3 | Prostate | 0.8 |

Workflow Diagram:

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Protocol: CellTiter-Glo® Assay [5][6]

-

Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.

-

Incubation: Incubate the plate overnight to allow for cell attachment.

-

Compound Treatment: Add various concentrations of CCT245232 to the wells. Include wells with vehicle (DMSO) as a negative control and wells with no cells for background measurement. Incubate for 72 hours.

-

Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

-

Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated controls (representing 100% viability) and plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 value.

Conclusion

The in vitro characterization of CCT245232 requires a multi-faceted approach. The methodologies outlined in this guide, from direct biochemical assays on the HSF1 target to cellular assays measuring downstream pathway modulation and functional outcomes on cell viability, provide a robust framework for its evaluation. The data generated from these experiments are essential for establishing a comprehensive profile of CCT245232, validating its mechanism of action, and supporting its further development as a potential therapeutic agent.

References

CCT245232 and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical characterization of CCT245232, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), and its effects on the DNA damage response (DDR). The information presented is compiled from publicly available research to support further investigation and drug development efforts in oncology.

Core Mechanism of Action: CHK1 Inhibition

CCT245232 functions as an ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response pathway.[1][2] CHK1 is a key transducer in the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade, which is activated in response to DNA single-strand breaks and replication stress.[1][2] By inhibiting CHK1, CCT245232 abrogates the S and G2/M cell cycle checkpoints, which are crucial for allowing cells to repair damaged DNA before proceeding with cell division.[1][2] In cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), the reliance on the S and G2/M checkpoints for survival is heightened. Inhibition of CHK1 in these cells leads to premature entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe and subsequent cell death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and cellular activity of CCT245232 (referred to as CCT245737 in the primary source literature).

Table 1: In Vitro Enzymatic Inhibition and Cellular Potency of CCT245232

| Target/Assay | IC50 / GI50 / MIA IC50 (nM) | Notes |

| Enzyme Inhibition | ||

| Recombinant Human CHK1 | 1.4 ± 0.3 | EZ Reader II assay |

| Cellular Potency (HT29 Colon Cancer Cells) | ||

| Mitosis Induction Assay (MIA) IC50 | 79 ± 20 | Measures abrogation of gemcitabine-induced G2 arrest |

| Growth Inhibition (GI50) - Combination | 72-hour exposure with gemcitabine (3 nM) | |

| CCT245232 + Gemcitabine | 14 ± 4 | |

| Growth Inhibition (GI50) - Single Agent | 72-hour exposure | |

| CCT245232 | 1100 ± 100 |

Data sourced from Walton et al., 2016.[1][2]

Table 2: In Vivo Efficacy of CCT245232 in Combination with Gemcitabine in a Human Tumor Xenograft Model (HT29)

| Treatment Group | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Notes |

| Vehicle Control | + 288 | - | |

| CCT245232 (75 mg/kg, p.o., daily) | + 249 | 14 | |

| Gemcitabine (100 mg/kg, i.p., weekly) | + 158 | 45 | |

| CCT245232 + Gemcitabine | - 2 | 101 | Statistically significant potentiation (p < 0.001) |

Data sourced from Walton et al., 2016.[1][2]

Signaling Pathways and Experimental Workflows

CCT245232 Mechanism of Action in the DNA Damage Response

The following diagram illustrates the signaling pathway affected by CCT245232. In the presence of DNA damage (e.g., induced by chemotherapy), ATR activates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of CDK1 and leading to cell cycle arrest. CCT245232 inhibits CHK1, which in turn prevents the inhibitory phosphorylation of CDC25. This leads to the activation of CDK1, forcing the cell to enter mitosis prematurely with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.

Caption: CCT245232 inhibits CHK1, leading to premature mitotic entry and cell death.

Experimental Workflow for Characterizing CCT245232

The following diagram outlines the typical experimental workflow used to characterize the preclinical activity of a CHK1 inhibitor like CCT245232.

References

TheCHK1 Inhibitors CCT244747 and CCT245737: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway, primarily activated by replication stress. In cancer cells with genomic instability and dysfunctional G1/S checkpoints, there is an increased reliance on the S and G2/M checkpoints, which are regulated by the ATR-CHK1 pathway. This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can lead to the abrogation of cell cycle arrest, allowing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death, a concept known as synthetic lethality. This technical guide provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of two potent and selective CHK1 inhibitors, CCT244747 and CCT245737 (also known as SRA737). While the initial query specified "CCT245232," publicly available scientific literature predominantly refers to the closely related and well-characterized compounds CCT244747 and CCT245737, which are the focus of this document.

Pharmacokinetics

The pharmacokinetic profiles of CCT244747 and CCT245737 have been characterized in preclinical mouse models, demonstrating their potential for oral administration and effective tumor exposure.

Table 1: Pharmacokinetic Parameters of CCT244747 in BALB/c Mice[1][2][3]

| Parameter | 10 mg/kg Intravenous (i.v.) | 10 mg/kg Oral (p.o.) |

| Peak Plasma Concentration (Cmax) | 3.62 µM (at 5 min) | 0.98 µM |

| Half-life (t½) | 0.67 h | - |

| Area Under the Curve (AUC₀-∞) | 3.93 µM·h | - |

| Oral Bioavailability | 61%[1] | - |

Table 2: Pharmacokinetic Parameters of CCT245737 (SRA737) in BALB/c Mice[5][6]

| Parameter | 10 mg/kg Intravenous (i.v.) | 10 mg/kg Oral (p.o.) |

| Peak Plasma Concentration (Cmax) | ~4 µM | - |

| Half-life (t½) | 2.86 h | - |

| Area Under the Curve (AUC₀-∞) | 9.96 µM·h | 10.4 µM·h |

| Plasma Clearance | 2.1 L/h/kg | - |

| Volume of Distribution | 0.19 L | - |

| Oral Bioavailability | ~100% (F = 105%) | - |

Pharmacodynamics

The pharmacodynamic effects of CCT244747 and CCT245737 are primarily driven by their potent and selective inhibition of CHK1, leading to the disruption of the DNA damage response and cell cycle checkpoints.

Table 3: In Vitro Potency and Selectivity of CCT244747[1][2][4][7][8]

| Target/Assay | IC₅₀ | Notes |

| CHK1 (recombinant human) | 7.7 - 8 nM | - |

| Cellular CHK1 Activity (G2 Checkpoint Abrogation) | 29 - 170 nM | In HT29, SW620, MiaPaCa-2, and Calu6 cell lines. |

| CHK2 | >10,000 nM | >1000-fold selectivity vs. CHK1. |

| CDK1 | >10,000 nM | >1000-fold selectivity vs. CHK1. |

| FLT3 | 600 nM | - |

Table 4: In Vitro Potency and Selectivity of CCT245737 (SRA737)[5][6][9][10]

| Target/Assay | IC₅₀ | Notes |

| CHK1 (recombinant human) | 1.3 - 1.4 nM | - |

| Cellular CHK1 Activity (G2 Checkpoint Abrogation) | 30 - 220 nM | In HT29, SW620, MiaPaCa-2, and Calu6 cell lines. |

| CHK2 | 9.03 µM | >1000-fold selectivity vs. CHK1. |

| CDK1 | 1.26 - 2.44 µM | >1000-fold selectivity vs. CHK1. |

| ERK8, PKD1, RSK1, RSK2 | 130, 298, 361, 362 nM | Off-target kinases with some activity. |

Signaling Pathway

CCT244747 and CCT245737 exert their effects by inhibiting the ATR-CHK1 signaling pathway, a key regulator of the cellular response to DNA damage and replication stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are generalized protocols based on the cited literature for key experiments.

Cellular CHK1 Inhibition Assay (G2 Checkpoint Abrogation)[1][11]

-

Cell Seeding: Plate tumor cells (e.g., HT29) in 96-well plates and allow them to adhere overnight.

-

Induction of G2 Arrest: Treat cells with a DNA damaging agent (e.g., etoposide) for a specified period to induce G2 cell cycle arrest.

-

Inhibitor Treatment: Add serial dilutions of the CHK1 inhibitor (CCT244747 or CCT245737) to the cells.

-

Incubation: Incubate the cells for a period that allows for checkpoint abrogation and entry into mitosis (e.g., 23 hours).

-

Fixation and Staining: Fix the cells and stain for a mitosis-specific marker (e.g., phospho-histone H3) and a DNA stain (e.g., propidium iodide).

-

Analysis: Use high-content imaging or flow cytometry to quantify the percentage of cells in mitosis.

-

IC₅₀ Determination: Calculate the concentration of the inhibitor that results in a 50% increase in the mitotic index compared to the etoposide-only control.

Cytotoxicity and Potentiation Assays (Sulforhodamine B - SRB)[1][7][11]

-

Cell Seeding: Seed tumor cells in 96-well plates and allow them to attach.

-

Drug Treatment:

-

Single Agent Cytotoxicity (GI₅₀): Treat cells with serial dilutions of the CHK1 inhibitor alone.

-

Potentiation Assay: Treat cells with a fixed concentration of a genotoxic agent (e.g., gemcitabine or SN38) in combination with serial dilutions of the CHK1 inhibitor.

-

-

Incubation: Incubate the plates for a duration equivalent to several cell doublings (e.g., 96 hours).

-

Fixation and Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B.

-

Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength.

-

Data Analysis:

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for the single agent.

-

Calculate the potentiation index (PI) as the ratio of the GI₅₀ of the genotoxic agent alone to the GI₅₀ of the genotoxic agent in the presence of the CHK1 inhibitor.

-

Western Blotting for Biomarker Modulation[1][6][12]

-

Cell Lysis: Treat cells with the CHK1 inhibitor and/or a genotoxic agent, then lyse the cells in a suitable buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., pS296 CHK1, pY15 CDK1, γH2AX, cleaved PARP, and a loading control like GAPDH).

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a CHK1 inhibitor.

Conclusion

CCT244747 and CCT245737 (SRA737) are potent, selective, and orally bioavailable CHK1 inhibitors with compelling preclinical data. They effectively abrogate DNA damage-induced cell cycle checkpoints and enhance the cytotoxicity of genotoxic agents in various cancer cell lines. In vivo studies have demonstrated their ability to achieve therapeutic concentrations in tumors, leading to significant antitumor activity, both as single agents in specific contexts and in combination with chemotherapy. The well-characterized pharmacokinetic and pharmacodynamic properties of these compounds, along with a clear mechanism of action, have supported the clinical development of SRA737. Further investigation into predictive biomarkers will be crucial for optimizing the clinical application of CHK1 inhibitors in oncology.

References

CCT245232 and its Analogs: An In-depth Technical Guide to CHK1 Inhibition in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preclinical pharmacology and experimental application of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), focusing on the well-characterized compounds CCT245737 and CCT244747. While the initial query specified CCT245232, publicly available research extensively details the cell cycle regulation properties of its structural analogs, CCT245737 and CCT244747, which are potent CHK1 inhibitors. CCT245232 is primarily identified as a Heat Shock Factor 1 (HSF1) inhibitor[1]. Given the user's focus on cell cycle regulation, this guide will concentrate on the CHK1 inhibitors from the same chemical series, as they are directly pertinent to this biological process.

CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and the maintenance of genomic integrity. It is a key regulator of cell cycle checkpoints, particularly the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis[2]. In many cancer cells, the G1 checkpoint is defective, rendering them highly dependent on the S and G2 checkpoints for survival, especially when undergoing replicative stress induced by chemotherapy or radiation. Therefore, inhibiting CHK1 is a promising therapeutic strategy to selectively sensitize cancer cells to DNA-damaging agents.

Mechanism of Action: Abrogation of the G2/M Checkpoint

CCT245737 and CCT244747 are ATP-competitive inhibitors of CHK1. By binding to the ATP-binding pocket of the CHK1 enzyme, they prevent the phosphorylation of its downstream substrates. A key substrate of CHK1 is the CDC25 phosphatase family. CHK1-mediated phosphorylation of CDC25C leads to its sequestration in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of mitotic entry.

In the presence of DNA damage, CHK1 is activated and phosphorylates CDC25C, leading to G2 arrest. By inhibiting CHK1, CCT245737 and CCT244747 prevent the inhibitory phosphorylation of CDC25C. This allows active CDC25C to dephosphorylate CDK1 at tyrosine 15 (Y15), leading to the activation of the Cyclin B1/CDK1 complex and forcing the cell to prematurely enter mitosis with unrepaired DNA. This process, known as checkpoint abrogation, ultimately leads to mitotic catastrophe and apoptosis. A key pharmacodynamic biomarker for CHK1 inhibition is the reduction of CHK1 autophosphorylation at serine 296 (pS296-CHK1) and the dephosphorylation of CDK1 at tyrosine 15 (pY15-CDK1).

Caption: Signaling pathway of CHK1 inhibition by CCT245737/CCT244747 leading to G2/M checkpoint abrogation.

Quantitative Data

The following tables summarize the in vitro potency of CCT245737 and CCT244747 from published studies.

Table 1: Enzymatic and Cellular Potency of CCT245737

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Enzymatic Assay | CHK1 | 1.4 | [2][3] |

| Cellular G2 Checkpoint Abrogation (MIA) | HT29 | 30-220 | [2] |

| Cellular G2 Checkpoint Abrogation (MIA) | SW620 | 30-220 | [2] |

| Cellular G2 Checkpoint Abrogation (MIA) | MiaPaCa-2 | 30-220 | [2] |

| Cellular G2 Checkpoint Abrogation (MIA) | Calu6 | 30-220 | [2] |

Table 2: Cytotoxicity (GI50) of CCT245737 as a Single Agent

| Cell Line | GI50 (µM) | Reference |

| HT29 | 0.41 - 5.4 | [4] |

| SW620 | 0.41 - 5.4 | [4] |

| MiaPaCa-2 | 0.41 - 5.4 | [4] |

| Calu6 | 0.41 - 5.4 | [4] |

Table 3: Enzymatic and Cellular Potency of CCT244747

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Enzymatic Assay | CHK1 | 7.7 | |

| Cellular G2 Checkpoint Abrogation (MIA) | HT29 | 29-170 | [5][6] |

| Cellular G2 Checkpoint Abrogation (MIA) | SW620 | 29-170 | [5][6] |

| Cellular G2 Checkpoint Abrogation (MIA) | MiaPaCa-2 | 29-170 | [5][6] |

| Cellular G2 Checkpoint Abrogation (MIA) | Calu6 | 29-170 | [5][6] |

Table 4: Cytotoxicity (GI50) of CCT244747 as a Single Agent

| Cell Line | GI50 (µM) | Reference |

| HT29 | 0.33 - 3 | [7] |

| SW620 | 0.33 - 3 | [7] |

| MiaPaCa-2 | 0.33 - 3 | [7] |

| Calu6 | 0.33 - 3 | [7] |

Experimental Protocols

Detailed methodologies for key assays are provided below.

CHK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies CHK1 activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human CHK1 enzyme

-

CHK1 substrate (e.g., CHKtide)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

CCT compound (e.g., CCT245737 or CCT244747)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the CCT compound in Kinase Assay Buffer.

-

In a 384-well plate, add 1 µL of the compound dilution or vehicle (DMSO control).

-

Add 2 µL of CHK1 enzyme solution to each well.

-

Add 2 µL of a mix of CHK1 substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CHK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Caption: Workflow for the CHK1 enzymatic assay using ADP-Glo™.

Cellular G2/M Checkpoint Abrogation Assay (Mitosis Induction Assay)

This assay measures the ability of a compound to override a drug-induced G2 cell cycle arrest.

Materials:

-

Human cancer cell line (e.g., HT29)

-

Complete cell culture medium

-

DNA damaging agent (e.g., etoposide or doxorubicin)

-

Mitotic spindle poison (e.g., nocodazole)

-

CCT compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% ethanol)

-

Anti-phospho-Histone H3 (Ser10) antibody (a mitotic marker)

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., DAPI)

-

96-well imaging plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a DNA damaging agent for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

-

Add serial dilutions of the CCT compound in the presence of a mitotic spindle poison (nocodazole) to trap the cells that enter mitosis.

-

Incubate for a further 24 hours.

-

Fix the cells with 70% ethanol.

-

Permeabilize the cells and stain with the anti-phospho-Histone H3 antibody, followed by the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of mitotic cells (phospho-Histone H3 positive) out of the total number of cells (DAPI positive).

-

Calculate the IC50 for G2 checkpoint abrogation.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

CCT compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of the CCT compound to the wells.

-

Incubate for 96 hours.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes.

-

Measure the absorbance at 510-570 nm using a microplate reader.

-

Calculate the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Immunoblotting for Pharmacodynamic Biomarkers

This protocol is for the detection of phosphorylated proteins involved in the CHK1 signaling pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pS296-CHK1, anti-CHK1, anti-pY15-CDK1, anti-CDK1, anti-γ-H2AX, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the CCT compound and/or a DNA damaging agent for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Fixative: ice-cold 70% ethanol

-

Staining solution: PBS containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL)

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes (can be stored at -20°C).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

This technical guide provides a solid foundation for researchers interested in utilizing CHK1 inhibitors like CCT245737 and CCT244747 for basic research in cell cycle regulation. The provided protocols and data serve as a valuable resource for designing and executing experiments to further elucidate the role of CHK1 in cancer biology and to explore the therapeutic potential of its inhibition.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. abcam.com [abcam.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Cytotoxicity screening by Sulforhodamine B assay (SRB) [bio-protocol.org]

- 7. Flow Cytometry Methods [physiologie-pharmakologie.meduniwien.ac.at]

Methodological & Application

CCT245232 (NXP800) Protocol for Cell Culture Treatment: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the use of CCT245232, also known as NXP800, a potent and orally active inhibitor of the Heat Shock Factor 1 (HSF1) pathway, in cancer cell culture studies.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols for cell treatment and analysis, summarizes quantitative data on its anti-proliferative activity, and includes diagrams of the HSF1 signaling pathway and experimental workflows.

Introduction

Heat Shock Factor 1 (HSF1) is a critical transcription factor that regulates the cellular stress response, particularly the expression of heat shock proteins (HSPs).[3] In numerous cancers, HSF1 is hijacked to promote tumorigenesis, cell proliferation, and survival, making it a compelling target for cancer therapy.[4] CCT245232 (NXP800) is a first-in-class small molecule inhibitor that targets the HSF1 pathway, demonstrating robust anti-tumor activity in preclinical models of various cancers, including ovarian and prostate cancer.[2][4][5] This document serves as a guide for researchers utilizing CCT245232 in in vitro cancer models.

Mechanism of Action

CCT245232 (NXP800) indirectly inhibits the HSF1-mediated transcription.[6] Under normal conditions, HSF1 is held in an inactive monomeric state in the cytoplasm by chaperone proteins like HSP90 and HSP70. Upon cellular stress (a condition often mimicked in cancer cells), HSF1 is released, trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of its target genes, initiating their transcription.[3][7][8] These target genes include HSPs (e.g., HSP90, HSP72/HSPA1A, HSP27) which are crucial for maintaining protein homeostasis and cell survival in cancer.[7][9] CCT245232 has been shown to decrease the expression of downstream HSF1 targets like HSP72.[5][10] The HSF1 pathway is also intricately linked with other major oncogenic signaling pathways, including PI3K/AKT/mTOR and RAS/RAF/MAPK, which can also influence HSF1 activation.[7][11][12]

Quantitative Data

The anti-proliferative activity of CCT245232 (NXP800) has been evaluated across various cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| SK-OV-3 | Ovarian Cancer | GI50 | 0.0085 |

| U2OS | Osteosarcoma | IC50 | 0.056[1] |

| VCaP | Prostate Cancer | GI50 | ~0.1 |

| LNCaP95 | Prostate Cancer | GI50 | ~0.1 |

| 22Rv1 | Prostate Cancer | GI50 | ~0.25 |

| A variety of human cancer cell lines | Various | GI50 | Sub-micromolar range |

Experimental Protocols

Stock Solution Preparation

Materials:

-

CCT245232 (NXP800) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of CCT245232 in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage (stable for at least 6 months at -80°C).[1]

Cell Culture Treatment

Materials:

-

Cancer cell lines of interest

-

Appropriate complete cell culture medium

-

Multi-well plates or flasks for cell culture

-

CCT245232 (NXP800) stock solution

Protocol:

-

Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare the desired concentrations of CCT245232 by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of CCT245232 used. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CCT245232 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Protocol:

-

Following the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

-

Measure the absorbance or luminescence according to the assay requirements.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 or IC50 value by plotting the percentage of viability against the log of the CCT245232 concentration and fitting the data to a dose-response curve.

Western Blot Analysis of HSF1 Pathway Proteins

Materials:

-

Treated and control cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSF1, anti-HSP70, anti-HSP27, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment with CCT245232, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare the samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Caption: HSF1 Signaling Pathway and Inhibition by CCT245232.

Caption: Experimental Workflow for CCT245232 Cell Culture Treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 3. What are HSF1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Innovative first in class HSF1 pathway cancer drug shows strong results in new study - ecancer [ecancer.org]

- 5. NXP800 Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multifaceted role of HSF1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NXP800 Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer [mdpi.com]

Using CCT245232 in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT245232 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. In many cancer cells with defective cell-cycle checkpoints (e.g., p53 deficiency), there is an increased reliance on CHK1 for DNA repair and cell survival, particularly when under genotoxic stress from chemotherapy or radiation. Inhibition of CHK1 can abrogate DNA damage-induced S and G2/M phase arrest, leading to premature mitotic entry, replication fork collapse, and ultimately, apoptosis. This makes CHK1 inhibitors like CCT245232 promising agents for potentiating the efficacy of DNA-damaging chemotherapeutics.

These application notes provide a comprehensive guide to utilizing CCT245232 in preclinical xenograft models, based on established methodologies for highly similar CHK1 inhibitors from the same chemical series, such as CCT244747.

Mechanism of Action: CHK1 Inhibition

When DNA is damaged by agents like gemcitabine or irinotecan, the ATR kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of Cyclin-Dependent Kinases (CDKs) and causes cell cycle arrest, allowing time for DNA repair. CCT245232 blocks the ATP-binding site of CHK1, preventing these downstream phosphorylation events. This abrogates the cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and apoptosis.

Caption: Signaling pathway of CCT245232 action.

Data Presentation

The following tables summarize representative quantitative data from xenograft studies using the closely related CHK1 inhibitor, CCT244747. This data serves as a strong proxy for designing experiments with CCT245232.

Table 1: In Vivo Efficacy of CCT244747 in Combination with Gemcitabine in a Calu6 Human Lung Cancer Xenograft Model.

| Treatment Group | Dosing Schedule | Mean Tumor Growth Delay (days) | Increase in Growth Delay vs. Gemcitabine Alone (days) | Maximum Mean Body Weight Loss (%) |

| Vehicle Control | - | - | - | < 2% |

| Gemcitabine | 100 mg/kg, i.v., weekly x 2 | 7.2 | - | 3.5% |

| CCT244747 + Gemcitabine | 75 mg/kg, p.o., daily x 3 (post-Gem) | 15.9 | 8.7 | 5.4% |

Data adapted from studies on the analogue CCT244747, demonstrating significant enhancement of gemcitabine-induced tumor growth delay.

Table 2: Pharmacodynamic Biomarker Modulation in HT29 Colon Xenografts.

| Biomarker | Treatment | Modulation Effect (24h post-final CCT244747 dose) |

| pS296 CHK1 (CHK1 activity) | Gemcitabine alone | Increased |

| Gemcitabine + CCT244747 | Inhibited (relative to Gemcitabine alone) | |

| pY15 CDK1 (Cell cycle arrest) | Gemcitabine alone | Increased |

| Gemcitabine + CCT244747 | Inhibited (relative to Gemcitabine alone) | |

| γH2AX (DNA damage) | Gemcitabine alone | Increased |

| Gemcitabine + CCT244747 | Further Increased | |

| Cleaved PARP (Apoptosis) | Gemcitabine alone | Increased |

| Gemcitabine + CCT244747 | Further Increased |

Pharmacodynamic data from studies on analogue CCT244747 shows target engagement and downstream effects consistent with the proposed mechanism of action.[1][2]

Experimental Protocols

Protocol 1: General Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous cell line-derived xenograft (CDX) model.

Materials:

-

Selected human tumor cell line (e.g., Calu6 lung, HT29 colon)

-

Immunodeficient mice (e.g., female athymic NCr-nu/nu or NSG mice, 6-8 weeks old)

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS, cell culture medium (e.g., DMEM)

-

Syringes (1 mL) and needles (27G)

-

Digital calipers

Procedure:

-

Culture tumor cells under standard conditions to ~80% confluency.

-

Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer or automated counter. Check for viability (>95%).

-

Resuspend cells in a 1:1 mixture of sterile PBS (or serum-free medium) and Matrigel at a final concentration of 1x10⁸ cells/mL. Keep on ice.

-

Inject 100 µL of the cell suspension (containing 1x10⁷ cells) subcutaneously into the right flank of each mouse.

-

Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable (~50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomize mice into treatment groups when average tumor volume reaches 150-200 mm³.

Protocol 2: CCT245232 Administration and Combination Therapy

This protocol outlines the administration of CCT245232 in combination with a standard chemotherapeutic agent like gemcitabine. Dosing is based on the effective regimens established for the analogue CCT244747.[1]

Materials:

-

CCT245232

-

Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween-80 in water)

-

Gemcitabine

-

Vehicle for i.v. injection (e.g., sterile saline)

-

Animal gavage needles

-

Syringes and appropriate needles for i.v. injection

Procedure:

-

Preparation of CCT245232 Formulation: Prepare a suspension of CCT245232 in the chosen vehicle at the desired concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose at 10 mL/kg volume). Ensure the suspension is homogenous before each administration.

-

Treatment Schedule:

-

Day 0: Administer Gemcitabine (e.g., 100 mg/kg) via intravenous (i.v.) injection.

-

Days 1, 2, 3: Administer CCT245232 (e.g., 75 mg/kg) via oral gavage (p.o.).

-

Day 7: Repeat Gemcitabine administration.

-

Days 8, 9, 10: Repeat CCT245232 administration.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times weekly.

-

Monitor animals for any signs of toxicity (e.g., significant weight loss >15-20%, changes in posture or activity).

-

The primary endpoint is typically tumor growth delay or tumor growth inhibition (TGI).

-

Protocol 3: Pharmacodynamic (PD) Marker Analysis

This protocol is for collecting tumor samples to analyze biomarkers of CHK1 inhibition.

Procedure:

-

Establish xenografts and treat a satellite group of mice as described in Protocols 1 and 2.

-

At a specified time point (e.g., 2, 6, or 24 hours after the final CCT245232 dose), euthanize the mice.

-

Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.

-

For analysis, homogenize the tumor tissue and prepare protein lysates.

-

Perform Western blotting or ELISA to detect and quantify levels of key biomarkers:

-

Target Engagement: pS296 CHK1 (should decrease)

-

Checkpoint Abrogation: pY15 CDK1 (should decrease)

-

DNA Damage: γH2AX (should increase)

-

Apoptosis: Cleaved-PARP (should increase)

-

Experimental Workflow Visualization

References

Application Notes and Protocols: CCT245232 and Gemcitabine Combination Therapy

For Research Use Only.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical transducer kinase in the DNA Damage Response (DDR) pathway, responsible for orchestrating cell cycle arrest to allow for the repair of damaged DNA. In many tumor cells with a defective G1 checkpoint (e.g., due to p53 mutation), the S and G2 checkpoints, which are regulated by CHK1, become crucial for survival, especially following DNA damage induced by chemotherapy.

Gemcitabine is a nucleoside analog that acts as a potent DNA-damaging agent.[1][2] Upon intracellular phosphorylation, its triphosphate form is incorporated into DNA, leading to stalled replication forks and the activation of the ATR-CHK1 signaling cascade, which in turn initiates S and G2 phase arrest.[3][4][5]

CCT245232 is a potent and selective inhibitor of CHK1. By inhibiting CHK1, CCT245232 abrogates the gemcitabine-induced cell cycle arrest, preventing the repair of damaged DNA. This leads to an accumulation of DNA damage, forcing cells to enter mitosis prematurely, and resulting in mitotic catastrophe and apoptosis. This synergistic interaction provides a strong rationale for the combination of CCT245232 and gemcitabine as a therapeutic strategy for various cancers. Preclinical studies with structurally related CHK1 inhibitors, such as CCT245737 and CCT244747, have demonstrated significant enhancement of gemcitabine's cytotoxic and anti-tumor activities.[6][7]

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of combining a CHK1 inhibitor (CCT245737 or CCT244747, closely related to CCT245232) with gemcitabine.

Table 1: In Vitro Cytotoxicity of CHK1 Inhibitor CCT245737 in Combination with Gemcitabine [6]

| Cell Line | Tissue of Origin | CCT245737 GI₅₀ (nM) | Gemcitabine GI₅₀ (nM) | CCT245737 Combination GI₅₀ (nM)¹ | Potentiation Index² |

| SW620 | Colon | 220 ± 30 | 10 ± 1 | 30 ± 4 | 7.3 |

| HT29 | Colon | 120 ± 20 | 1,500 ± 200 | 30 ± 5 | 4.0 |

| Calu-6 | Lung | 30 ± 5 | 20 ± 3 | 10 ± 2 | 3.0 |

¹ GI₅₀ of CCT245737 in the presence of a fixed concentration of gemcitabine (at its GI₅₀). ² Potentiation Index (PI) = GI₅₀ of CCT245737 alone / GI₅₀ of CCT245737 in combination.

Table 2: In Vivo Anti-Tumor Efficacy of CHK1 Inhibitor CCT245737 in Combination with Gemcitabine in an HT29 Colon Cancer Xenograft Model [1]

| Treatment Group | Dosing and Schedule | Mean Tumor Growth Delay (days) ± SD |

| Vehicle | - | - |

| CCT245737 alone | 150 mg/kg, p.o., days 1,2; 8,9; 15,16 | 0.3 ± 3.4 |

| Gemcitabine alone | 100 mg/kg, i.v., days 0, 7, 14 | -0.6 ± 2.7 |

| CCT245737 + Gemcitabine | As above | 13.0 ± 3.0 |

Signaling Pathways and Experimental Workflows

References

- 1. oncotarget.com [oncotarget.com]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Data from CCT244747 Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Gemcitabine and oxaliplatin combination chemotherapy in advanced biliary tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with the CHK1 Inhibitor CCT245737

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability assays with the selective CHK1 inhibitor, CCT245737 (also known as SRA737). Detailed protocols for common colorimetric assays, data interpretation, and an overview of the relevant signaling pathways are included to facilitate your research and drug development efforts.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. It plays a pivotal role in cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity. In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often defective, making them highly reliant on the S and G2 checkpoints, which are regulated by CHK1. Inhibition of CHK1 in such cancer cells can lead to the abrogation of these checkpoints, resulting in premature entry into mitosis with unrepaired DNA, ultimately leading to mitotic catastrophe and apoptotic cell death.

CCT245737 is a potent and selective, orally bioavailable CHK1 inhibitor. It has demonstrated significant single-agent activity and the ability to enhance the cytotoxicity of DNA-damaging chemotherapeutic agents in various cancer cell lines.

Mechanism of Action